Levodopa 4-hydroxybutyl ester
Overview
Description
Levodopa 4-hydroxybutyl ester is a derivative of levodopa, a well-known precursor to dopamine used primarily in the treatment of Parkinson’s disease. This esterified form is designed to enhance the pharmacokinetic properties of levodopa, potentially improving its bioavailability and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levodopa 4-hydroxybutyl ester typically involves the esterification of levodopa with 4-hydroxybutyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to avoid decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Levodopa 4-hydroxybutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol and levodopa.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield levodopa and 4-hydroxybutyric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol and levodopa.
Hydrolysis: Levodopa and 4-hydroxybutyric acid.
Scientific Research Applications
Levodopa 4-hydroxybutyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to cross the blood-brain barrier more efficiently than levodopa.
Medicine: Explored as a prodrug for levodopa to improve its pharmacokinetic profile and therapeutic efficacy in Parkinson’s disease.
Industry: Utilized in the development of novel drug delivery systems and formulations
Mechanism of Action
Levodopa 4-hydroxybutyl ester exerts its effects by being hydrolyzed in the body to release levodopa, which is then converted to dopamine in the brain. This supplemental dopamine helps to alleviate the symptoms of Parkinson’s disease by stimulating dopaminergic receptors. The ester form is designed to enhance the stability and bioavailability of levodopa, potentially leading to more consistent therapeutic effects .
Comparison with Similar Compounds
- Levodopa methyl ester
- Levodopa ethyl ester
- Levodopa propyl ester
Comparison: Levodopa 4-hydroxybutyl ester is unique due to its longer hydrocarbon chain, which may enhance its lipophilicity and ability to cross biological membranes. This can potentially result in improved pharmacokinetic properties compared to shorter-chain esters like levodopa methyl ester .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-butoxy-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-6-18-12-8-9(4-5-11(12)15)7-10(14)13(16)17/h4-5,8,10,15H,2-3,6-7,14H2,1H3,(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKFGLSHFSMLRL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153362 | |
Record name | Levodopa 4-hydroxybutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121770-19-2 | |
Record name | Levodopa 4-hydroxybutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121770192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levodopa 4-hydroxybutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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